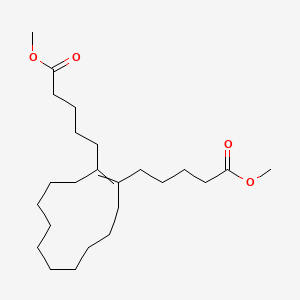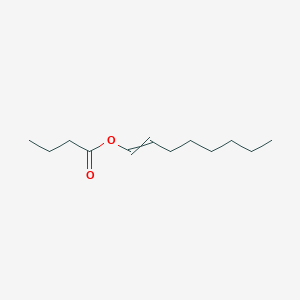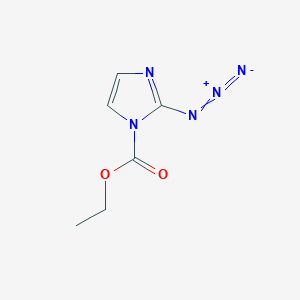
Methyl bis(3-methylphenyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl bis(3-methylphenyl) phosphate is an organophosphorus compound characterized by the presence of two 3-methylphenyl groups attached to a phosphate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl bis(3-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 3-methylphenol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
化学反应分析
Types of Reactions: Methyl bis(3-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed:
Oxidation: Formation of higher oxidation state phosphates.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
科学研究应用
Methyl bis(3-methylphenyl) phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flame retardant, plasticizer, and additive in various industrial formulations.
作用机制
The mechanism of action of methyl bis(3-methylphenyl) phosphate involves its interaction with molecular targets such as enzymes or receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Triphenyl phosphate: Another organophosphorus compound with three phenyl groups attached to a phosphate moiety.
Tricresyl phosphate: Contains three cresyl groups attached to a phosphate moiety.
Bis(3-methylphenyl) phenyl phosphate: Similar structure with one phenyl and two 3-methylphenyl groups attached to a phosphate moiety.
Uniqueness: Methyl bis(3-methylphenyl) phosphate is unique due to the presence of two 3-methylphenyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
62750-94-1 |
|---|---|
分子式 |
C15H17O4P |
分子量 |
292.27 g/mol |
IUPAC 名称 |
methyl bis(3-methylphenyl) phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12-6-4-8-14(10-12)18-20(16,17-3)19-15-9-5-7-13(2)11-15/h4-11H,1-3H3 |
InChI 键 |
FUXHPPIVOXVGBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OP(=O)(OC)OC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)



silane](/img/structure/B14515770.png)

![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
